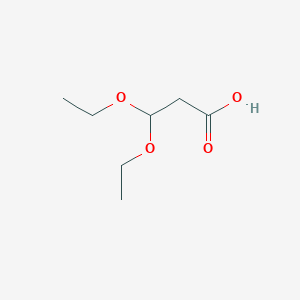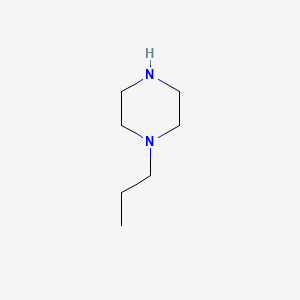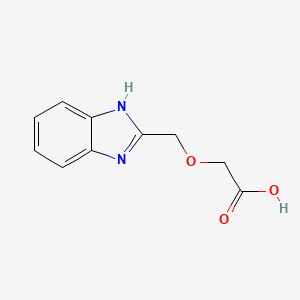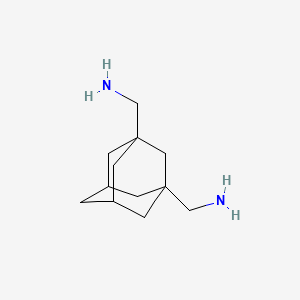
1,3-Adamantandiyldimethanamin
Übersicht
Beschreibung
Adamantane-1,3-diyldimethanamine is a derivative of adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids, which are hydrogen-terminated hydrocarbons with a diamond-like structure .
Synthesis Analysis
The synthesis of adamantane derivatives is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine with isomeric bromochloro- and dibromobenzenes has been studied .Molecular Structure Analysis
Adamantane derivatives, including adamantane-1,3-diyldimethanamine, are characterized by a high degree of symmetry . They are nanoscale substructures of the sp3-hybridized diamond lattice .Wissenschaftliche Forschungsanwendungen
Palladium-katalysierte Arylierung
1,3-Adamantandiyldimethanamin wird in der Palladium-katalysierten Arylierung mit isomeren Bromchlor- und Dibrombenzolen verwendet . Die Ausbeuten an N,N'-Diarylierungsprodukten hängen von der Struktur des ursprünglichen Diamins und Dihalobenzols ab . Dieser Prozess ist bedeutend bei der Synthese verschiedener organischer Verbindungen .
Synthese von funktionalen Adamantanderivaten
This compound ist ein Schlüssel-Ausgangsstoff für die Synthese verschiedener funktionaler Adamantanderivate . Diese Derivate haben breite Anwendungen in der Herstellung von Monomeren, thermisch stabilen und energiereichen Brennstoffen und Ölen, bioaktiven Verbindungen, Pharmazeutika und größeren diamantartigen voluminösen Polymeren wie Diamantoiden .
Entwicklung neuer Herstellungsmethoden
Die Forschung an this compound hat zur Entwicklung neuer Methoden zur Herstellung von ungesättigten Adamantanderivaten geführt . Diese Methoden haben den Umfang der Adamantanchemie erweitert .
Polymerisationsreaktionen
This compound ist an Polymerisationsreaktionen beteiligt . Diese Reaktionen sind entscheidend für die Herstellung neuer Materialien auf der Basis von natürlichen und synthetischen Nandiamanten .
Quantenchemische Berechnungen
This compound wird in quantenchemischen Berechnungen eingesetzt, um die elektronische Struktur von Adamantanderivaten zu untersuchen und die Mechanismen ihrer chemischen und katalytischen Umwandlungen zu klären .
Zytotoxische Eigenschaften
Die Forschung an this compound hat zum Verständnis der zytotoxischen Eigenschaften bestimmter Verbindungen beigetragen . Dieses Wissen ist im Bereich der medizinischen Chemie wertvoll .
Safety and Hazards
Zukünftige Richtungen
Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . Therefore, it’s expected that the research and development of adamantane derivatives, including adamantane-1,3-diyldimethanamine, will continue to advance in the future .
Biochemische Analyse
Biochemical Properties
Adamantane-1,3-diyldimethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been shown to interact with palladium-catalyzed arylation reactions, where it forms N,N’-diaryl derivatives . These interactions are crucial for understanding the compound’s potential in synthetic chemistry and drug development.
Cellular Effects
Adamantane-1,3-diyldimethanamine affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell proliferation and differentiation. For example, studies have shown that adamantane derivatives can exhibit cytotoxic effects on certain cell lines, indicating their potential in cancer research .
Molecular Mechanism
The molecular mechanism of action of adamantane-1,3-diyldimethanamine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s rigid structure allows it to fit into specific binding sites on proteins, thereby modulating their activity. This mechanism is essential for understanding how adamantane-1,3-diyldimethanamine can be used in therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adamantane-1,3-diyldimethanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that adamantane derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical experiments . The degradation products of adamantane-1,3-diyldimethanamine need to be carefully monitored to ensure accurate results.
Dosage Effects in Animal Models
The effects of adamantane-1,3-diyldimethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function or inhibiting disease progression. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage effects is crucial for determining the therapeutic window of adamantane-1,3-diyldimethanamine.
Metabolic Pathways
Adamantane-1,3-diyldimethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s rigid structure allows it to participate in specific biochemical reactions, influencing the overall metabolic profile of cells . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of adamantane-1,3-diyldimethanamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilicity allows it to easily cross cell membranes and accumulate in specific cellular compartments . Understanding its transport and distribution is crucial for optimizing its delivery in therapeutic applications.
Subcellular Localization
Adamantane-1,3-diyldimethanamine’s subcellular localization affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for understanding how adamantane-1,3-diyldimethanamine exerts its effects at the cellular level
Eigenschaften
IUPAC Name |
[3-(aminomethyl)-1-adamantyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2/c13-7-11-2-9-1-10(4-11)5-12(3-9,6-11)8-14/h9-10H,1-8,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXEAFMOPSFWZFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CN)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using Copper(I) Iodide (CuI) as a catalyst for the diarylation of Adamantane-1,3-diyldimethanamine?
A1: The research article "CuI-catalyzed N,N’-diarylation of diamines of adamantane series" [] focuses on using CuI as a catalyst for this specific reaction. While the article doesn't directly compare it to other methods, the use of CuI offers some potential advantages based on existing knowledge of Cu-catalyzed reactions:
Q2: What is the significance of Palladium-catalyzed arylation in the context of Adamantane-1,3-diyldimethanamine?
A2: The article "Arylation of adamantanamines: III. Palladium-catalyzed arylation of adamantane-1,3-diyldimethanamine and 2,2′-(adamantane-1,3-diyl)diethanamine" [] explores the use of palladium catalysts for introducing aryl groups onto the nitrogen atoms of Adamantane-1,3-diyldimethanamine. This methodology is significant because:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



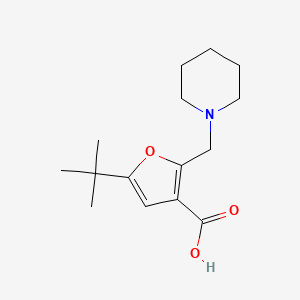
![2,3-Dihydro-1H-benzo[d]imidazo[1,2-a]imidazole](/img/structure/B1297269.png)

![4-([1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B1297277.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclohexyl-amine](/img/structure/B1297280.png)
![1-Oxaspiro[2.5]octane-2-carboxylic acid](/img/structure/B1297291.png)
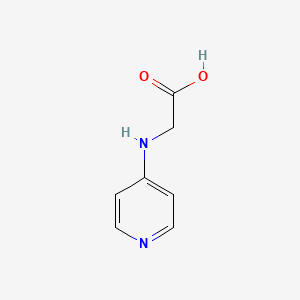

![Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane](/img/structure/B1297300.png)

